2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide
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Overview
Description
2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminothiophenols with carbonyl compounds: This method involves the reaction of ortho-aminothiophenols with carbonyl compounds under acidic or basic conditions to form the desired heterocycle.
Oxidation of benzothiazine derivatives: Benzothiazine derivatives can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the parent benzothiazine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield benzothiazine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine: Lacks the dioxide functionality.
Benzothiazole: Contains a similar ring structure but with different functional groups.
Thiazine: A related heterocycle with sulfur and nitrogen atoms.
Uniqueness
2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide is unique due to the presence of the dioxide functionality, which can impart different chemical and biological properties compared to its analogs.
Biological Activity
2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide, a compound within the benzothiazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic thiazine ring fused with a benzene ring. This unique structure contributes to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2H-1,3-benzothiazin-4(3H)-one exhibit significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
AB001 | E. coli | 10 mg/mL |
AB002 | S. aureus | 15 mg/mL |
AB003 | P. aeruginosa | 20 mg/mL |
AB004 | C. albicans | 12 mg/mL |
These results indicate that certain derivatives possess comparable efficacy to established antibiotics like ciprofloxacin and ketoconazole .
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazine derivatives has been explored through various in vitro assays. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study: Inhibition of COX Enzymes
In a study assessing the anti-inflammatory effects of synthesized benzothiazine derivatives, it was found that certain compounds selectively inhibited COX-2 without affecting COX-1 activity. This selective inhibition suggests a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam .
Anticancer Activity
Benzothiazine derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms.
Table 2: Anticancer Activity of Benzothiazine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
AB005 | HL-60 (Leukemia) | 15 |
AB006 | MCF-7 (Breast Cancer) | 20 |
AB007 | A549 (Lung Cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings highlight the potential of benzothiazine derivatives as candidates for further development in cancer therapy .
The mechanisms underlying the biological activities of benzothiazine derivatives are multifaceted:
- Antimicrobial Action : The compounds disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways.
- Anti-inflammatory Mechanism : Selective inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis is facilitated through the activation of caspases and modulation of signaling pathways involved in cell survival and death.
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-8-6-3-1-2-4-7(6)13(11,12)5-9-8/h1-4H,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQHKWUPJYJYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)C2=CC=CC=C2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79726-08-2 |
Source
|
Record name | 3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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